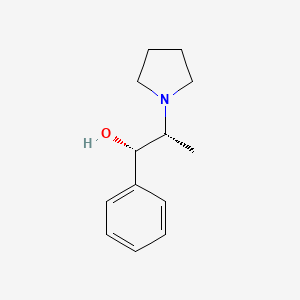
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral compound with a unique structure that includes a phenyl group, a pyrrolidine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group in phenylacetone to form the corresponding alcohol.
Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral catalysts or by employing chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification techniques, such as chromatography, to isolate the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
The major products formed from these reactions include:
Oxidation: The corresponding ketone derivative.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction or metabolic pathways, to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
1-phenyl-2-(pyrrolidin-1-yl)ethanol: A structurally similar compound with a different carbon chain length.
1-phenyl-2-(pyrrolidin-1-yl)propan-2-ol: A compound with a hydroxyl group at a different position on the carbon chain.
Uniqueness
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Properties
CAS No. |
56571-91-6 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13+/m1/s1 |
InChI Key |
FZVHJGJBJLFWEX-YPMHNXCESA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 |
Key on ui other cas no. |
1215194-17-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


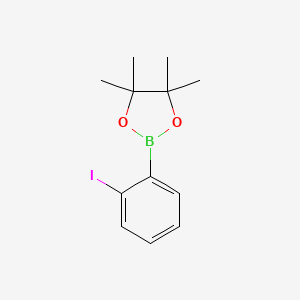
![Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B1589781.png)
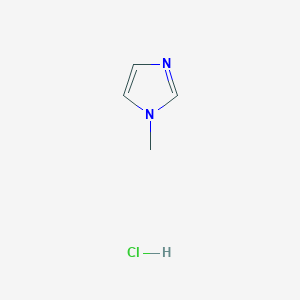
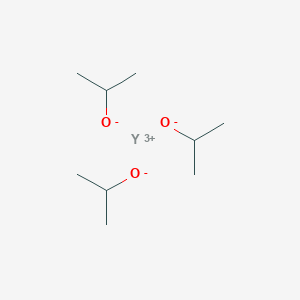
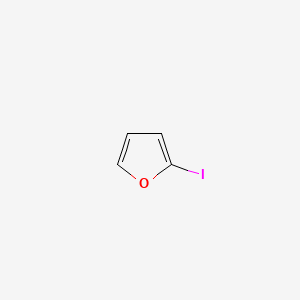
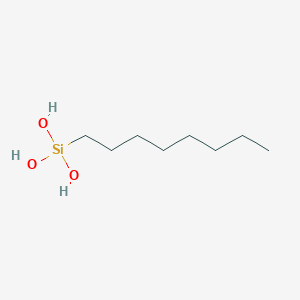
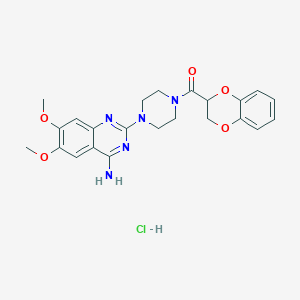
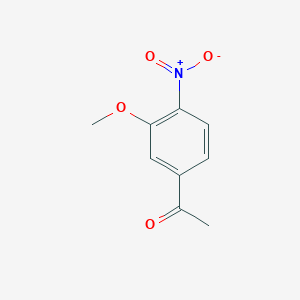



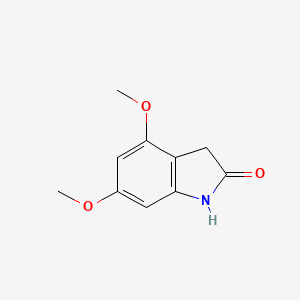
![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)
